molecular formula C14H18BF2NO3 B13733129 2,4-Difluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2,4-Difluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13733129
M. Wt: 297.11 g/mol
InChI Key: BVIKGVIPSJPSDJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with the chemical formula C18H21BF2N2O5S. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 2,4-difluorobenzenesulfonyl chloride with 5-bromo-2-methoxypyridine to form an intermediate. This intermediate is then reacted with bis(pinacolato)diboron to introduce the dioxaborolane group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2,4-Difluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used in various fields:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Used in the development of probes and sensors due to its fluorescent properties.

    Medicine: Investigated for its potential in drug development, particularly in cancer research.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Difluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide apart is its combination of fluorine atoms and the dioxaborolane group. This unique structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C14H18BF2NO3

Molecular Weight

297.11 g/mol

IUPAC Name

2,4-difluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H18BF2NO3/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(19)18-5)10(16)7-11(9)17/h6-7H,1-5H3,(H,18,19)

InChI Key

BVIKGVIPSJPSDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)NC

Origin of Product

United States

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